molecular formula C20H22N2O3 B5760093 4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine

4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine

Cat. No.: B5760093
M. Wt: 338.4 g/mol
InChI Key: KZOCPBJTCCQSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. It is a piperidine derivative that has been synthesized and studied for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine involves its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its effects on cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine in lab experiments is its potential as a drug candidate. Its inhibitory effects on enzymes and receptors make it a promising candidate for drug discovery and development. However, its limitations include its potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are many potential future directions for research involving 4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine. One direction is to further study its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its mechanisms of action in more detail to better understand how it interacts with enzymes and receptors in the body. Additionally, research could focus on developing new synthesis methods for the compound and improving its purity and stability.

Synthesis Methods

The synthesis of 4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine involves the reaction of piperidine with benzyl chloride and 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through various methods such as column chromatography and recrystallization.

Scientific Research Applications

4-benzyl-1-(3-methyl-2-nitrobenzoyl)piperidine has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug discovery and development. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methyl-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-6-5-9-18(19(15)22(24)25)20(23)21-12-10-17(11-13-21)14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOCPBJTCCQSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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